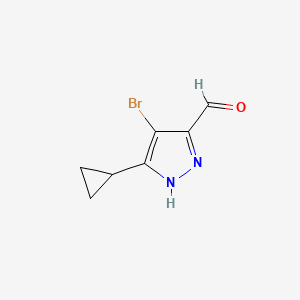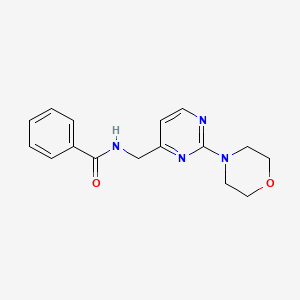
N-((2-morpholinopyrimidin-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-morpholinopyrimidin-4-yl)methyl)benzamide, also known as MPB, is a small molecule inhibitor that has been extensively studied in scientific research. It is a potent inhibitor of several enzymes, including protein kinase CK2, which plays a key role in cell proliferation and survival. MPB has been shown to have potential therapeutic applications in cancer, inflammation, and other diseases.
Applications De Recherche Scientifique
Histone Deacetylase Inhibition for Anticancer Therapy
One significant application is in the development of histone deacetylase (HDAC) inhibitors, which have shown promise as anticancer drugs. For instance, the design, synthesis, and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) demonstrated its potential as an orally active, isotype-selective HDAC inhibitor. This compound selectively inhibits HDACs 1-3 and 11, inducing cancer cell cycle arrest and apoptosis, highlighting its promise in cancer therapy (Zhou et al., 2008).
Synthesis and Characterization of Dihydropyrimidinone Derivatives
Another application involves the synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, achieved through a simple and efficient method. These compounds, synthesized via a one-pot Biginelli reaction, are significant for their potential pharmacological activities, demonstrating the versatility of morpholine derivatives in drug development (Bhat et al., 2018).
Antifungal Activity of N-Benzoyl-N'-dialkylthiourea Derivatives
The antifungal activities of N-(Morpholinothiocarbonyl) benzamide and its Co(III) complexes have been investigated, providing insights into their potential use in combating plant diseases caused by major pathogens. This research not only contributes to our understanding of morpholine derivatives' biological activities but also opens avenues for developing new antifungal agents (Weiqun et al., 2005).
Corrosion Inhibition for Steel Protection
Benzimidazole derivatives, including those with morpholine moieties, have been studied for their potential as corrosion inhibitors for steel in acidic environments. The inhibitory action of these compounds, examined through various analytical techniques, showcases an industrial application of N-((2-morpholinopyrimidin-4-yl)methyl)benzamide derivatives, extending their utility beyond pharmaceuticals (Yadav et al., 2016).
Enaminones as Anticonvulsant Agents
Research into enaminones derived from morpholine and other amines has revealed potent anticonvulsant activity with minimal neurotoxicity. This illustrates the potential of this compound derivatives in developing safer, more effective anticonvulsant medications (Edafiogho et al., 1992).
Propriétés
IUPAC Name |
N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-15(13-4-2-1-3-5-13)18-12-14-6-7-17-16(19-14)20-8-10-22-11-9-20/h1-7H,8-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFGVKZMIFTQFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=N2)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

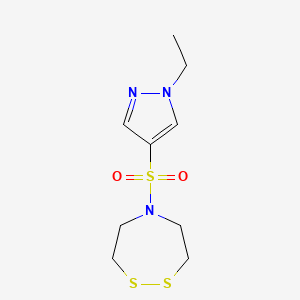
![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2654664.png)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2654670.png)

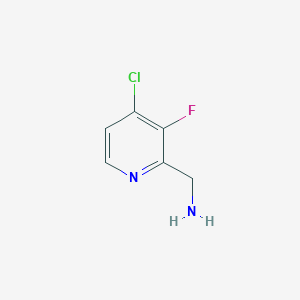

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2654675.png)
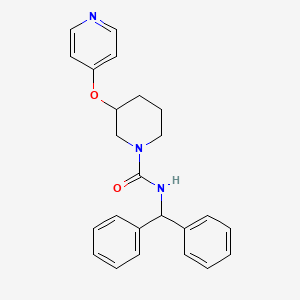
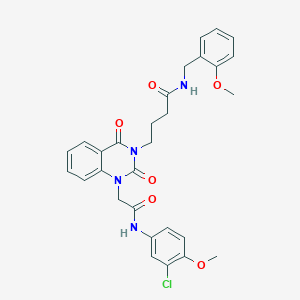
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2654679.png)
![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654680.png)
![1-(2,5-Difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2654681.png)
